L-Ccg-I

描述

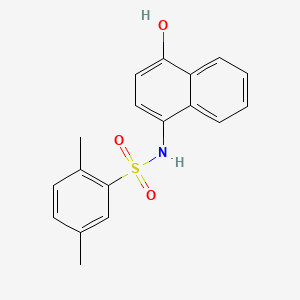

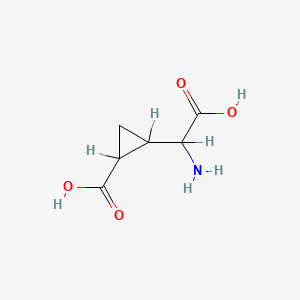

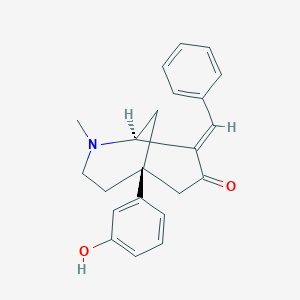

L-Ccg-I is an extended isomer of conformationally restricted glutamate analog . It is a potent agonist for mGluR2 with an EC50 value of 0.3 nM . It can be used for the research of the mGluR family .

Synthesis Analysis

The synthesis of L-Ccg-I involves the control of the absolute stereochemistry of three contiguous stereocenters in a single step . The enantioselective synthesis of L-Ccg-I has been achieved by efficiently utilizing natural menthol as the chiral auxiliary in a γ-Br-R,β-unsaturated ester .Molecular Structure Analysis

The molecular formula of L-Ccg-I is C6H9NO4 . Its average mass is 159.140 Da and its monoisotopic mass is 159.053162 Da .Physical And Chemical Properties Analysis

L-Ccg-I has 5 hydrogen bond acceptors and 3 hydrogen bond donors . Its molecular weight is 159.05 .科学研究应用

1. 神经科学研究中的作用

L-Ccg-I在神经科学研究中具有重要应用。它是一种有效的代谢型谷氨酸受体激动剂,已被用于研究其对神经元事件的影响。例如,L-Ccg-I可以在引起后突触去极化的浓度以下抑制脊髓运动神经元的单突触兴奋。这一特性使其成为神经科学中的有用探针,特别是在理解突触传递和神经药理学方面(Shinozaki & Ishida, 1993)。

2. 对学习和记忆的影响

研究表明L-Ccg-I在学习和记忆过程中的作用。一项评估L-Ccg-I在大鼠Morris水迷宫任务中的影响的研究发现,它可以影响学习能力。该研究表明,L-Ccg-I作为代谢型谷氨酸受体的选择性激动剂,在高剂量下给予时可能会影响学习任务的习得(van der Staay et al., 1995)。

3. 在癌症研究中的应用

在更广泛的科学研究范围内,L-Ccg-I及相关化合物在癌症研究中具有重要意义。它们是在国家癌症研究所化学遗传学计划等倡议下调查的小分子的一部分。这些倡议旨在加速发现与癌症相关的探针,并促进新的科学合作(Tolliday et al., 2006)。

4. 合成和化学研究

L-Ccg-I的合成一直是化学研究中的一个研究课题。一项研究详细介绍了L-Ccg-I的12步合成过程,其中包括Sharpless的不对称二羟基化反应和立体化控制的环丙烷化等关键步骤。这项研究有助于理解L-Ccg-I的化学结构和合成途径(Ma & Ma, 1997)。

未来方向

The enhancement of GABA release by L-Ccg-I might reflect the presence on cortical nerve endings of GABAB/group I mGlu receptor heteromers with distinct pharmacological properties . Activation of these heteromeric receptors might modify the function of the GABAB receptor in such a way that it facilitates GABAergic transmission . This effect might be useful under conditions of excessive glutamatergic activity .

属性

IUPAC Name |

2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944912 | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Ccg-I | |

CAS RN |

22255-17-0, 117857-93-9 | |

| Record name | (alpha-Carboxycyclopropyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)